molecular formula C14H10N2O2S B4777742 3-phenyl-5-(3-thienylmethylene)-2,4-imidazolidinedione

3-phenyl-5-(3-thienylmethylene)-2,4-imidazolidinedione

Cat. No. B4777742
M. Wt: 270.31 g/mol
InChI Key: RDFXCMOFAWXGGE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5-(3-thienylmethylene)-2,4-imidazolidinedione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PTM, and it belongs to the class of imidazolidinedione derivatives. PTM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of PTM is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. PTM has been found to interact with DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication, leading to cell death.
Biochemical and Physiological Effects
PTM has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, PTM has been found to exhibit anti-inflammatory and antioxidant activity. This compound has also been found to inhibit the activity of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the key advantages of PTM is its high potency against cancer cells. This compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further study. However, one of the limitations of PTM is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of PTM. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the investigation of the mechanism of action of PTM, and the identification of its molecular targets. Additionally, there is potential for the development of PTM derivatives with improved solubility and bioavailability.

Scientific Research Applications

PTM has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as an anticancer agent. PTM has been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis in cancer cells, making it a promising candidate for further study.

properties

IUPAC Name

(5E)-3-phenyl-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13-12(8-10-6-7-19-9-10)15-14(18)16(13)11-4-2-1-3-5-11/h1-9H,(H,15,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXCMOFAWXGGE-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CSC=C3)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-phenyl-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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